1,2-dibromo-1-(dimethylphosphoryl)ethane
Description
1,2-Dibromo-1-(dimethylphosphoryl)ethane is a halogenated organophosphorus compound characterized by a central ethane backbone substituted with two bromine atoms and one dimethylphosphoryl group. The dimethylphosphoryl group (-P(O)(CH₃)₂) introduces polarity and reactivity, while bromine atoms enhance electrophilicity, making it a candidate for cross-coupling reactions or coordination chemistry.
Properties
IUPAC Name |
1,2-dibromo-1-dimethylphosphorylethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br2OP/c1-8(2,7)4(6)3-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDXYSOWDWUGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-dibromo-1-(dimethylphosphoryl)ethane can be synthesized through the bromination of 1-(dimethylphosphoryl)ethane. The reaction typically involves the addition of bromine (Br2) to 1-(dimethylphosphoryl)ethane under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1,2-dibromo-1-(dimethylphosphoryl)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The dimethylphosphoryl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in non-polar solvents like ethanol or tert-butanol.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted ethane derivatives with different functional groups replacing the bromine atoms.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen bromide (HBr).
Oxidation and Reduction Reactions: The products vary depending on the specific oxidizing or reducing agent used.
Scientific Research Applications
1,2-dibromo-1-(dimethylphosphoryl)ethane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1-(dimethylphosphoryl)ethane involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the dimethylphosphoryl group can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the ethane backbone.
Comparison with Similar Compounds
Phenyl-Substituted Dibromoethanes
Compounds such as 1,2-dibromo-1-(2’-chlorophenyl)ethane () and 1,2-dibromo-1-(4’-bromophenyl)ethane () share the ethane backbone with bromine substituents but differ in aromatic substitution. Key distinctions include:
| Property | 1,2-Dibromo-1-(2’-Cl-phenyl)ethane | 1,2-Dibromo-1-(4’-Br-phenyl)ethane |
|---|---|---|
| ¹H NMR Shifts (CDCl₃) | δ 7.68–7.59 (aromatic H), 5.48 (s, 2H) | δ 7.55–7.49 (aromatic H), 5.14–5.10 (t, 1H) |
| Electrophilicity | Enhanced by electron-withdrawing Cl | Enhanced by electron-withdrawing Br |
| Applications | Intermediate in aryl cross-coupling | Halogenated precursor for Suzuki-Miyaura reactions |
The presence of electron-withdrawing groups (Cl, Br) on the aromatic ring increases stability and directs reactivity in substitution reactions .
Comparison with Halogenated Ethane Derivatives
Halogen-Substituted Ethanes
Derivatives like 1,2-dibromo-1,1-dichloroethane () and 1,2-dibromo-1,1-difluoroethane () highlight the impact of halogen electronegativity and steric effects:
The dimethylphosphoryl group in the target compound likely increases solubility in polar solvents compared to fully halogenated analogs. Fluorinated derivatives exhibit higher volatility but lower thermal stability due to weaker C-F bonds .
Comparison with Phosphorylated Ethane Derivatives
Bis-Phosphoryl Ethanes
1,2-Bis(dimethylphosphoryl)ethane () shares the phosphoryl functionality but lacks bromine substituents:
Gold-Phosphine Complexes
- Antitumor Activity : 87% increase in lifespan in P388 leukemia models .
- Stability : Resists degradation by serum proteins and thiols, unlike other gold complexes.
The dimethylphosphoryl group in the target compound may similarly stabilize metal complexes, though bromine substituents could alter redox properties.
Key Trends and Implications
Substituent Effects :
- Bromine increases electrophilicity and cross-coupling utility.
- Phosphoryl groups enhance polarity and metal-binding capacity.
Toxicity : Halogenated ethanes (e.g., 1,2-dibromo-1,1-difluoroethane) show significant inhalation toxicity, suggesting careful handling for the target compound .
Synthetic Versatility : Phosphorylated ethanes are synthesized via Grignard reactions (), which may extend to the target compound.
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₄H₈Br₂O₂P | ~330.8 | Br, P(O)(CH₃)₂ |
| 1,2-Dibromo-1,1-dichloroethane | C₂H₂Br₂Cl₂ | 242.76 | Br, Cl |
| 1,2-Bis(dimethylphosphoryl)ethane | C₆H₁₄O₄P₂ | 244.12 | P(O)(CH₃)₂ |
Biological Activity
1,2-Dibromo-1-(dimethylphosphoryl)ethane is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Weight: 267.93 g/mol
- Chemical Formula: C₄H₈Br₂N₁O₂P₁
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can modulate the activity of receptors, impacting signal transduction pathways.
- Antimicrobial Properties: Preliminary studies suggest that it exhibits antimicrobial activity against certain pathogens.
Antimicrobial Effects
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to possess activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 1000 |
| Candida albicans | 250 |
Case Studies
A notable case study involved the use of this compound in a controlled environment where its effects on bacterial growth were observed. The study utilized a range of concentrations to assess its efficacy:
- Study Design: A randomized control trial with bacterial cultures treated with varying concentrations of the compound.
- Results: Significant inhibition of bacterial growth was observed at concentrations above 500 µg/mL for Staphylococcus aureus and Candida albicans.
Toxicological Profile
The toxicological profile of this compound indicates potential risks associated with exposure. Animal studies have shown that high doses can lead to:
- Hematological Changes: Alterations in blood parameters, indicating potential toxicity.
- Organ Damage: Histopathological examinations revealed signs of liver and kidney damage in subjects exposed to elevated concentrations.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound | Biological Activity | Toxicity Level |
|---|---|---|
| 1,2-Dibromoethane | Moderate antimicrobial | High |
| Dimethylphosphate | Low antimicrobial | Moderate |
| Ethyl bromide | High toxicity, low antimicrobial | Very High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
